molecular formula C11H8BrN5O B1384404 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- CAS No. 79953-09-6

6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-

Cat. No. B1384404
CAS RN: 79953-09-6
M. Wt: 306.12 g/mol
InChI Key: ZAOXUAVVWHIJCZ-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- is an organic compound belonging to the purin-6-one family. It is a heterocyclic aromatic compound containing nitrogen and a bromophenyl group. This compound has a wide range of applications in the field of scientific research, due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs : The compound has been used in the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which are acyclic nucleoside and nucleotide analogs, contributing to the field of medicinal chemistry (Janeba et al., 2000).

  • Study of Tautomerism and Alkylation : It has been used in research studying the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, offering insights into the structural and chemical properties of such compounds (Roggen & Gundersen, 2008).

Biological and Medicinal Applications

  • Cytotoxicity Against Cancer Cells : Derivatives of the compound have shown cytotoxicity against various cancer cells, indicating its potential application in cancer research (Huang et al., 2009).

  • Antithyroid Activity : A study revealed its potential antithyroid effects, both in vitro and in vivo, suggesting its use in thyroid-related disorders (Fatima et al., 2011).

Synthesis of Fused Purine Derivatives

  • Synthesis of Fused Purine Derivatives : The compound has been used in the synthesis of fused 9,10-dihydro-6H-azepino and 9,10-dihydro-6H-[1,3]diazepino purines, which are significant in the study of lipid peroxidation inhibition (Thalassitis et al., 2015).

  • Impurity Analysis in Drug Synthesis : It has been identified as a minor impurity in the synthesis of acyclovir, a significant antiviral drug, highlighting its relevance in pharmaceutical quality control (Suárez et al., 2012).

Conjugation with Amino Acids

  • Purine-Amino Acid Conjugates : Its derivatives have been synthesized as a novel type of stable amino acid-purine conjugates, which are of interest in the fields of biochemistry and medicinal chemistry (Čapek et al., 2005).

Crystallography and Molecular Structure

  • Crystallographic Studies : The compound has been studied in crystallographic research, providing insights into the molecular structure and hydrogen bonding schemes of purine derivatives (Mazumder et al., 2001).

properties

IUPAC Name

2-amino-8-(4-bromophenyl)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXUAVVWHIJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229968
Record name 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-

CAS RN

79953-09-6
Record name 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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